Sarcandrolide D

描述

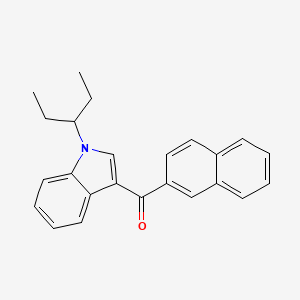

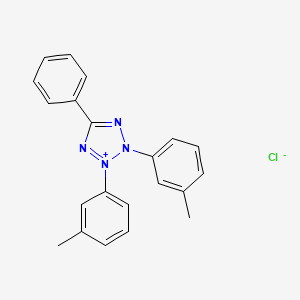

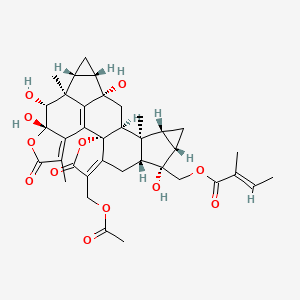

Sarcandrolide D is a natural sesquiterpenoid compound . It shares the same molecular architecture as Shizukaol D, although they were isolated from different plant species . The CAS number for this compound is 1207185-03-2 .

Synthesis Analysis

The total syntheses of Sarcandrolide J and Shizukaol D were reported by Liu and co-workers . They used a bioinspired synthetic strategy that relies on a key Diels–Alder cycloaddition . The synthesis involved several steps including oxidation, esterification, Michael Addition, and intramolecular cyclopropanation .Molecular Structure Analysis

This compound belongs to the family of lindenane sesquiterpenoid [4+2] dimers . Its molecular formula is C37H42O12 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Diels–Alder reaction, oxidation, esterification, and Michael Addition . The presence of a catalytic amount of a lithium salt was essential in the reaction .Physical and Chemical Properties Analysis

This compound has a molecular weight of 678.72 . Its density is predicted to be 1.53±0.1 g/cm3 .科学研究应用

合成和结构分析

- 莲叶烯萜类化合物的全合成:袁等人(2017年)在《应用化学》杂志上的研究实现了莲叶烯萜类二聚体中的sarcandrolide J和shizukaol D的全合成,这两者与sarcandrolide D属于同一家族。这项工作以构建这些分子的复杂多环结构而著称,为探索它们的生物功能Yuan, B. Du, H. Deng, Y. Man, B. Liu, 2017奠定了基础。

生物功能和潜在治疗应用

- 莲叶烯萜类化合物的细胞毒性:何等人(2010年)在《天然产物杂志》上从Sarcandra glabra中分离出新的莲叶烯烃和二聚莲叶烯烃,包括sarcandrolides。其中一些化合物对肿瘤细胞系表现出显著的细胞毒性X. He, S. Yin, Y. Ji, Z. Su, M. Geng, J. Yue, 2010。

- 抗炎性能:魏等人(2019年)在《工业作物与产品》上的研究发现,来自Sarcandra glabra的莲叶烯烃,包括this compound类似物,展现出抗炎效果。这项工作突显了这些化合物作为治疗炎症性疾病的潜在候选药物的可能性S. Wei, J. Chi, M. Zhou, R. Li, Y.-R. Li, J. Luo, L. Kong, 2019。

作用机制

Target of Action

Sarcandrolide D is a natural product that has been used for research related to life sciences . .

Biochemical Pathways

This compound is part of the lindenane sesquiterpenoid [4+2] dimer family of natural products . These compounds are mainly isolated from different plant species and share a structural similarity . The synthesis of this compound involves a key Diels–Alder cycloaddition . .

Result of Action

It is known that this compound shares the same molecular architecture as shizukaol d . Shizukaol D has been reported to activate AMP-activated protein kinase, increase ACC phosphorylation in HepG2 cells, and repress the growth of human liver cancer cells .

属性

IUPAC Name |

[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42O12/c1-7-14(2)28(39)47-13-35(44)22-8-19(22)32(5)23(35)10-18-17(12-46-16(4)38)30(41)48-36(18)24(32)11-34(43)21-9-20(21)33(6)27(34)26(36)25-15(3)29(40)49-37(25,45)31(33)42/h7,19-24,31,42-45H,8-13H2,1-6H3/b14-7+/t19-,20-,21+,22+,23-,24+,31-,32+,33+,34+,35+,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTGVSJFROTUKO-FFTXOPGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)COC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)COC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![A-172[neoplasm inhibitor]](/img/structure/B590823.png)

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)